N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide is a member of benzothiazoles.
Scientific Research Applications
Synthesis and High-Yield Production : Research by Bobeldijk et al. (1990) focused on synthesizing (S)-BZM and (S)-IBZM, precursors of N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide. This involved a high-yield process starting from 2,6-dimethoxybenzoic acid, indicating the chemical's potential in efficient synthesis techniques (Bobeldijk et al., 1990).
Neuroleptic Activity : Iwanami et al. (1981) conducted a study on benzamides, including variants similar to this compound, for potential neuroleptic (antipsychotic) activities. This research demonstrated a correlation between structure and neuroleptic activity, hinting at its therapeutic potential in mental health disorders (Iwanami et al., 1981).
Antimicrobial Properties : Patel et al. (2011) explored the antimicrobial efficacy of new pyridine derivatives, including compounds structurally related to this compound. This indicates its potential application in combating bacterial and fungal strains (Patel et al., 2011).
Antihyperglycemic Agents : A study by Nomura et al. (1999) on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, similar in structure to this compound, was part of a search for new antidiabetic agents. This suggests its potential use in treating diabetes mellitus (Nomura et al., 1999).
Gelator Behavior and Non-Covalent Interactions : Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior. This research helps understand the role of non-covalent interactions in substances similar to this compound (Yadav & Ballabh, 2020).
Glucokinase Activator for Diabetes Treatment : Park et al. (2014) identified novel benzamide derivatives as potent glucokinase activators, with potential implications for type 2 diabetes treatment. This indicates the relevance of similar compounds in medical applications (Park et al., 2014).
Dopamine D-2 Receptor Interaction : Högberg et al. (1990) synthesized and evaluated a series of benzamides for their affinity with the dopamine D-2 receptor. This study informs about the interaction of similar compounds with neurotransmitter systems, relevant for neurological and psychiatric research (Högberg et al., 1990).
Heparanase Inhibition and Anticancer Potential : Xu et al. (2006) discussed N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as inhibitors of heparanase, suggesting a possible application in cancer therapy (Xu et al., 2006).
properties
Molecular Formula |
C22H25N3O2S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C22H25N3O2S/c1-24-14-7-8-16(24)13-15-25(21(26)17-9-3-5-11-19(17)27-2)22-23-18-10-4-6-12-20(18)28-22/h3-6,9-12,16H,7-8,13-15H2,1-2H3 |
InChI Key |
VJWZYBFEWVNBCF-UHFFFAOYSA-N |
SMILES |
CN1CCCC1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4OC |
Canonical SMILES |
CN1CCCC1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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